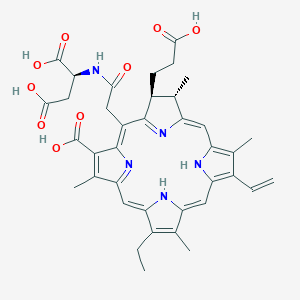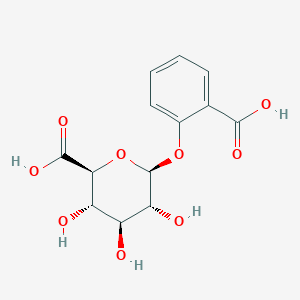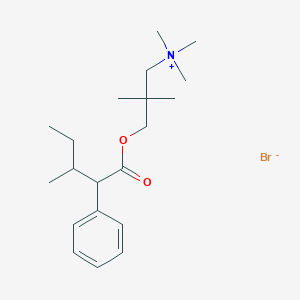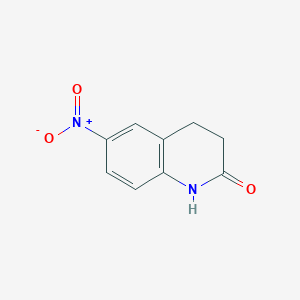![molecular formula C14H20N4O3 B022698 Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate CAS No. 102516-73-4](/img/structure/B22698.png)
Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with beta-alanine ethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the triazene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidation states of the triazene group, while reduction may result in the formation of amines .
Aplicaciones Científicas De Investigación
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of other chemical compounds and materials
Mecanismo De Acción
The mechanism of action of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester involves its interaction with molecular targets and pathways in biological systems. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
DL-N-(p-(3,3-Dimethyltriazeno)benzoyl)-3-phenyl-alanine ethyl ester: Contains a phenyl group instead of a beta-alanine group.
3,3-Dimethyl-1-phenyltriazene: A simpler triazene compound with a phenyl group.
Uniqueness
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is unique due to its specific structure, which includes a beta-alanine ethyl ester group. This structural feature may contribute to its distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
102516-73-4 |
|---|---|
Fórmula molecular |
C14H20N4O3 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20) |
Clave InChI |
VFJPPDDTQXMZEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
SMILES canónico |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Sinónimos |
ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)











